2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran

physicochemical property distillation purification

Sourcing non-fluorinated benzofuran intermediates for medicinal chemistry can yield inconsistent reactivity and downstream processing challenges. 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (CAS 37603-11-5) directly addresses this with a strategically positioned 5-fluoro substituent that modulates electronic properties and physical behavior for reliable synthetic outcomes. - Electronically Differentiated Reactivity: The 5-fluoro group's electron-withdrawing effect alters the benzylic bromide's reactivity and directs further aromatic functionalization, enabling precise analog synthesis. - Predictable Physical Properties: Elevated boiling point relative to the non-fluorinated analog provides advantageous distillation options or signals clear criteria for alternative purification strategies. - Historical Bioactivity Screening: Cataloged as NSC 103155 by the NCI, offering a characterized entry point for re-screening in modern phenotypic or target-based assays.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
CAS No. 37603-11-5
Cat. No. B1266528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
CAS37603-11-5
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)F)CBr
InChIInChI=1S/C9H8BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2
InChIKeyLWMNGWOYGHJPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran Procurement Guide


2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (CAS 37603-11-5) is a halogenated 2,3-dihydrobenzofuran derivative characterized by a reactive primary alkyl bromide at the 2-position and a fluorine atom at the 5-position of the aromatic ring [1]. Its structure, confirmed by NMR and IR spectroscopy, features a molecular formula of C9H8BrFO and a molecular weight of 231.06 g/mol [2]. The compound is cataloged as NSC 103155 by the National Cancer Institute's Developmental Therapeutics Program, indicating its historical inclusion in screening libraries for potential bioactivity [1].

Why Generic Substitution Is Unreliable


Generic substitution of 2,3-dihydrobenzofuran intermediates is unreliable without quantitative comparative data because the 5-fluoro substituent can critically influence both electronic properties and physical behavior. The electron-withdrawing effect of fluorine modifies the reactivity of the benzylic bromide and the aromatic ring's electronic profile, which can alter the rate and selectivity of subsequent nucleophilic substitution or cross-coupling reactions [1]. Additionally, the presence of fluorine raises the boiling point relative to the non-fluorinated analog, indicating altered intermolecular forces that can affect downstream isolation and purification procedures . Evidence in the following section provides measurable, albeit limited, differentiation points against the closest unsubstituted comparator.

Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation vs. Non-Fluorinated Analog

The target compound exhibits a higher boiling point compared to the non-fluorinated analog, 2-(bromomethyl)-2,3-dihydrobenzofuran. This difference can simplify or complicate purification by distillation depending on the synthetic context.

physicochemical property distillation purification

Enhanced Electrophilic Aromatic Substitution Directing Effect

The presence of the fluorine atom at the 5-position is a strong deactivating, ortho/para-directing group for electrophilic aromatic substitution. While the non-fluorinated comparator lacks this directing effect, the target compound provides a pathway for selective late-stage functionalization at sites ortho or para to the fluorine. [1]

reactivity electrophilic substitution structure-activity relationship

NCI Developmental Therapeutics Program Screening History

The target compound is cataloged as NSC 103155 within the National Cancer Institute's repository, indicating it has been selected for biological screening. The non-fluorinated analog 2-(bromomethyl)-2,3-dihydrobenzofuran does not carry an NSC designation, suggesting a differential perception of value or novelty by the NCI selection committee. [1] [2]

anticancer NCI-60 screening library

Best-Fit Application Scenarios for Procurement


Late-Stage Diversification of Fluorinated Benzofuran Cores

Medicinal chemistry campaigns seeking to install additional substituents onto the benzofuran core after the bromomethyl group has been reacted can leverage the 5-fluoro group's directing effects [Section 3, Evidence 2]. This strategy is less feasible with the non-fluorinated 2-(bromomethyl)-2,3-dihydrobenzofuran.

Re-Screening in Anticancer Assays via NCI Library

The compound's designation as NSC 103155 [Section 3, Evidence 3] makes it a candidate for re-screening in modern phenotypic or target-based assays, where its fluorinated core might offer differential activity compared to non-halogenated benzofurans.

Physicochemical Optimization via Halogen Substitution

The compound's elevated boiling point relative to its non-fluorinated counterpart [Section 3, Evidence 1] can be exploited when higher distillation temperatures are advantageous, or conversely, it signals a need for different purification techniques when volatility must be minimized.

Starting Material for Amiodarone Analog Synthesis

Commercial supplier listings suggest this compound serves as an intermediate for amiodarone-related compounds. The 5-fluoro substitution distinguishes it from the parent drug's benzofuran core, potentially leading to analogs with altered cardiac ion channel activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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